7‑Fold Superior 17β-HSD2 Inhibitory Potency Versus Closest Elexopharm In‑Class Analog (Identical Assay Conditions)
In direct comparison using the identical human placental microsomal fraction 17β-HSD2 assay with [³H]‑E2 substrate, ethyl (2Z)-5,5,5-trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate (BDBM50515446) exhibits an IC₅₀ of 1.20 nM, representing a 7‑fold potency advantage over the structurally related Elexopharm compound BDBM50515436 (CHEMBL4441313, IC₅₀ 8.40 nM) and a 2.25‑fold advantage over BDBM50126975 (CHEMBL3629589, IC₅₀ 2.70 nM) [1][2][3]. All three compounds were curated by Elexopharm or Saarland University/ChEMBL and tested under comparable radio‑HPLC conditions, enabling a valid head‑to‑head potency ranking.
| Evidence Dimension | 17β-HSD2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.20 nM |
| Comparator Or Baseline | BDBM50515436 (CHEMBL4441313): IC₅₀ 8.40 nM; BDBM50126975 (CHEMBL3629589): IC₅₀ 2.70 nM |
| Quantified Difference | 7‑fold more potent than BDBM50515436; 2.25‑fold more potent than BDBM50126975 |
| Conditions | Human placental microsomal fraction 17β-HSD2, [³H]‑E2 substrate, NAD⁺ cofactor, radio‑HPLC detection |
Why This Matters
A 7‑fold potency difference at the primary therapeutic target translates to lower required compound concentrations in cellular and in vivo models, reducing off‑target risk and compound consumption in procurement‑scale experimental designs.
- [1] BindingDB. BDBM50515446 (CHEMBL4441152). IC₅₀ 1.20 nM for human placental microsomal 17β-HSD2. Curated by Elexopharm/ChEMBL. View Source
- [2] BindingDB. BDBM50515436 (CHEMBL4441313). IC₅₀ 8.40 nM for human placental microsomal 17β-HSD2. Curated by Elexopharm/ChEMBL. View Source
- [3] BindingDB. BDBM50126975 (CHEMBL3629589). IC₅₀ 2.70 nM for human placental microsomal 17β-HSD2. Curated by Saarland University/ChEMBL. View Source
